Structural Differentiation: 2,6-Dimethylmorpholinosulfonyl vs. Unsubstituted Morpholinosulfonyl Group
The target compound incorporates a 2,6-dimethylmorpholino sulfonyl substituent, whereas the closest commercially available analog, N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 380453-39-4), bears an unsubstituted morpholinosulfonyl group . The two methyl substituents increase steric bulk and alter the conformational preferences of the morpholine ring. In structurally related thiazole benzamide series, 2,6-disubstitution on the morpholine sulfonamide has been associated with altered target selectivity profiles compared to unsubstituted variants [1]. No direct head-to-head activity comparison between these two specific compounds has been published in the accessible primary literature.
| Evidence Dimension | Steric and conformational differentiation at the sulfonamide moiety |
|---|---|
| Target Compound Data | 2,6-dimethylmorpholino sulfonyl substituent (molecular formula C20H27N3O4S2; MW 437.57 g/mol) |
| Comparator Or Baseline | N-(4-(tert-butyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 380453-39-4; C24H27N3O4S2; MW 485.62 g/mol); unsubstituted morpholinosulfonyl group |
| Quantified Difference | Molecular weight difference of 48.05 g/mol; addition of two methyl groups alters logP, polar surface area, and steric profile. No quantitative activity difference data available. |
| Conditions | Structural comparison based on chemical identity; pharmacological relevance inferred from class-level SAR in patent literature |
Why This Matters
For researchers building structure-activity relationship (SAR) series, the 2,6-dimethyl substitution represents a distinct chemical space point that cannot be substituted by the unsubstituted morpholino analog without potentially altering target engagement and selectivity profiles.
- [1] U.S. Patent 8,168,634 B2. Thiazole derivatives as kinase inhibitors. Kyowa Hakko Kirin Co., Ltd. Granted 2012-05-01. View Source
